Radotinib is under investigation for the treatment of Leukemia, Myelogenous, Chronic, BCR-ABL Positive. Radotinib is a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-derived growth factor receptor (PDGFR), with potential antineoplastic activity. Upon administration, radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal enzyme expressed in Philadelphia chromosome positive chronic myeloid leukemia (CML) cells. In addition, this agent also inhibits PDGFR thereby blocking PDGFR-mediated signal transduction pathways. The inhibitory effect of radotinib on these specific tyrosine kinases may decrease cellular proliferation and inhibit angiogenesis. PDGFR, upregulated in many tumor cell types, is a receptor tyrosine kinase essential to cell migration and the development of the microvasculature.
Future Directions
Optimization of Dosage Regimens: Further research is needed to optimize Radotinib dosage regimens based on individual patient characteristics such as body weight and genetic variations to minimize toxicity and maximize efficacy. [, ]
Related Compounds
Imatinib
Compound Description: Imatinib is a first-generation tyrosine kinase inhibitor (TKI) that revolutionized the treatment of chronic myeloid leukemia (CML). It acts by selectively inhibiting the BCR-ABL1 fusion protein, which is the oncogenic driver in CML [, , , , , , , , , , ].
Nilotinib
Compound Description: Nilotinib is another second-generation BCR-ABL1 TKI, like Radotinib, often employed in treating CML patients who have developed resistance or intolerance to Imatinib. It demonstrates greater potency and a different side effect profile compared to Imatinib [, , , , , , , , ].
Dasatinib
Compound Description: Dasatinib is a second-generation BCR-ABL1 TKI, similar to Radotinib and Nilotinib, used in treating Imatinib-resistant or intolerant CML cases. It demonstrates efficacy against a broader range of BCR-ABL1 mutations and possesses a unique side effect profile [, , , , , , , , , ]. Notably, Dasatinib has been associated with an increased risk of pulmonary arterial hypertension (PAH), a severe side effect [].
Bosutinib
Compound Description: Bosutinib is a second-generation BCR-ABL1 TKI indicated for CML patients resistant or intolerant to prior TKI therapies, including Imatinib. It offers a distinct clinical profile compared to other second-generation TKIs [, , , , ].
Ponatinib
Compound Description: Ponatinib is a third-generation BCR-ABL1 TKI that exhibits potent activity against most BCR-ABL1 mutations, notably including the T315I mutation, which confers resistance to most other TKIs [, , , , ]. This makes it a valuable treatment option for patients with CML who have developed resistance to multiple lines of TKI therapy.
Relevance: While both Ponatinib and Radotinib target the BCR-ABL1 kinase, they differ significantly in their generation and clinical application. Ponatinib, a third-generation TKI, demonstrates activity against a broader spectrum of BCR-ABL1 mutations, including the highly resistant T315I mutation, which Radotinib, a second-generation TKI, doesn't effectively target [, , , , ]. Therefore, Ponatinib is often reserved for treating CML patients who haven't responded to multiple other TKIs, including potentially Radotinib.
Flumatinib
Compound Description: Flumatinib is a second-generation BCR-ABL1 TKI used in treating CML patients, especially those with resistance or intolerance to prior TKI therapy []. It is known for its higher selectivity and potency against BCR-ABL1 kinase compared to Imatinib.
Asciminib
Compound Description: Asciminib represents a novel class of BCR-ABL1 inhibitors that function as allosteric inhibitors, binding to a different site on the BCR-ABL1 kinase compared to ATP-competitive inhibitors like Radotinib []. This unique mechanism of action allows Asciminib to potentially overcome resistance caused by mutations in the ATP-binding site.
Relevance: Asciminib and Radotinib, while both targeting BCR-ABL1, differ significantly in their binding modes and mechanisms of action []. Asciminib's allosteric binding mechanism might be advantageous in overcoming resistance mutations that affect the ATP-binding site, a common mechanism of resistance to TKIs like Radotinib. This distinction suggests Asciminib's potential role in treating CML patients who have developed resistance to Radotinib or other ATP-competitive TKIs.
Synthesis Analysis
The synthesis of Radotinib involves several steps that can be summarized as follows:
Starting Materials: The synthesis begins with cyanamide and aniline derivatives.
Formation of Guanidine: Cyanamide reacts with aniline to produce guanidine intermediates.
Cyclization: Subsequent cyclization reactions lead to the formation of the thiazolamide-benzamide structure characteristic of Radotinib.
Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use.
Technical parameters such as reaction temperatures, solvent choices (e.g., dimethyl sulfoxide), and reaction times are critical for optimizing yield and purity .
Molecular Structure Analysis
Radotinib has the following molecular characteristics:
Chemical Formula: C27H21F3N8O
Molar Mass: 530.515 g/mol
Structural Features: The compound features a complex structure with multiple functional groups, including a thiazole ring and a benzamide moiety. This configuration is essential for its interaction with the Bcr-Abl kinase .
3D Structure
The three-dimensional structure can be analyzed using computational modeling techniques, which reveal binding interactions with the ATP-binding site of the Bcr-Abl protein. The presence of fluorine atoms enhances its binding affinity and selectivity towards the target kinase .
Chemical Reactions Analysis
Radotinib undergoes several chemical reactions during its mechanism of action:
Inhibition of Phosphorylation: Radotinib inhibits the phosphorylation of target proteins associated with Bcr-Abl activity, such as CrkL, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .
Interaction with Kinases: The compound's interactions with other kinases, including platelet-derived growth factor receptors, further extend its therapeutic effects beyond just Bcr-Abl inhibition .
Mechanism of Action
Radotinib exerts its pharmacological effects primarily through:
Tyrosine Kinase Inhibition: By binding to the active site of Bcr-Abl, Radotinib prevents ATP from binding, thereby inhibiting its kinase activity. This leads to reduced phosphorylation of substrates involved in cell signaling pathways that promote tumor growth.
Regulation of Fibrosis: In addition to its anti-cancer properties, Radotinib has shown potential in attenuating pulmonary fibrosis by inhibiting transforming growth factor-beta signaling pathways .
The detailed mechanism includes modulation of various intracellular signaling cascades such as extracellular signal-regulated kinase and protein kinase B pathways, which are critical for cellular responses to growth factors .
Physical and Chemical Properties Analysis
Radotinib exhibits several notable physical and chemical properties:
Solubility: Highly soluble in dimethyl sulfoxide (>26.6 mg/mL), which facilitates its formulation for clinical use.
Stability: The compound remains stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity over time.
pH Stability: Optimal activity is observed within a physiological pH range, which is crucial for its therapeutic efficacy .
Applications
Radotinib is primarily applied in:
Chronic Myeloid Leukemia Treatment: It is indicated for patients with Philadelphia chromosome-positive CML who have shown resistance or intolerance to prior therapies like imatinib.
Research Applications: Ongoing studies are investigating its effects on other malignancies and fibrotic diseases due to its broad-spectrum kinase inhibitory activity .
Clinical Trials: Radotinib has been evaluated in multiple clinical trials demonstrating promising results in terms of efficacy and safety profiles compared to other second-generation tyrosine kinase inhibitors .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Triparanol is a stilbenoid. It has a role as an anticoronaviral agent. Antilipemic agent with high ophthalmic toxicity. According to Merck Index, 11th ed, the compound was withdrawn from the market in 1962 because of its association with the formation of irreversible cataracts.
Tripelenamine is an oily liquid with an amine odor. (NTP, 1992) Tripelennamine is an aromatic amine. A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat asthma; HAY fever; urticaria; and rhinitis; and also in veterinary applications. Tripelennamine is administered by various routes, including topically. A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically. See also: Tripelennamine Hydrochloride (has salt form); Tripelennamine Citrate (has salt form).
Tripeptide-10 Citrulline is a new cosmetic active, designed as a substitute of decorin, that specifically targets collagen fibre organization to regulate collagen fibrillogenesis.
Tripelenamine hydrochloride appears as odorless white crystalline powder or solid. Bitter taste. Solutions are neutral to litmus. pH of aqueous solution (25 mg/mL): 6.71. pH of aqueous solution (50 mg/mL): 6.67. pH of aqueous solution (100 mg/mL): 5.56. (NTP, 1992) Tripelennamine Hydrochloride is the hydrochloride salt form of tripelennamine, an ethylenediamine derivative with an antihistaminergic property. Tripelennamine hydrochloride competitively blocks central and peripheral histamine H1 receptors, thereby limiting histamine's effects, including bronchoconstriction, vasodilation, increased capillary permeability, and spasmodic contractions of gastrointestinal smooth muscle. In addition, this agent binds to muscarinic receptors, resulting in anticholinergic activity. A histamine H1 antagonist with low sedative action but frequent gastrointestinal irritation. It is used to treat ASTHMA; HAY FEVER; URTICARIA; and RHINITIS; and also in veterinary applications. Tripelennamine is administered by various routes, including topically. See also: Tripelennamine (has active moiety).